molecular formula C24H26N2O5S B11650244 N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide

N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide

Cat. No.: B11650244
M. Wt: 454.5 g/mol
InChI Key: ZPGBVJCFYXQRPR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide typically involves the following steps:

    Formation of the Sulfonamide Linkage: This can be achieved by reacting 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide may have several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Possible use as a lead compound in drug discovery, particularly for its sulfonamide moiety.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-Methoxyphenyl)-2-[N-(2-methoxyphenyl)benzenesulfonamido]acetamide: A structurally similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide is unique due to its specific ethoxy substitutions, which may confer different chemical properties and biological activities compared to other sulfonamides.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-3-30-20-16-14-19(15-17-20)25-24(27)18-26(22-12-8-9-13-23(22)31-4-2)32(28,29)21-10-6-5-7-11-21/h5-17H,3-4,18H2,1-2H3,(H,25,27)

InChI Key

ZPGBVJCFYXQRPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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